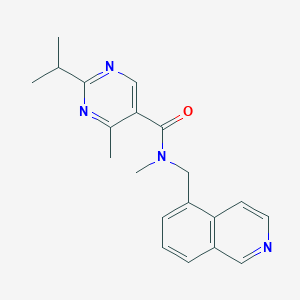![molecular formula C24H38N4O B5448241 1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine](/img/structure/B5448241.png)
1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidine is a widely used organic compound in the field of chemistry and medicine. It is a heterocyclic compound, consisting of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The compound you mentioned seems to be a derivative of piperidine, with additional functional groups .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and depends on the specific functional groups present in the molecule. A common method for synthesizing piperidine derivatives involves the reaction of primary amines with diols .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can vary widely depending on the specific functional groups present in the molecule. Piperidine itself is a base and can participate in various reactions such as alkylation, acylation, and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties are influenced by the molecular structure of the compound .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c25-22-9-17-27(18-10-22)24(29)21-7-4-13-28(19-21)23-11-15-26(16-12-23)14-8-20-5-2-1-3-6-20/h1-3,5-6,21-23H,4,7-19,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKQAEUNWBMNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)N4CCC(CC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5448159.png)
![2-{[5-ISOPROPYL-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5448181.png)
![2-fluoro-N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5448191.png)
![N-[(5-isopropyl-3-isoxazolyl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5448202.png)
![4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine](/img/structure/B5448210.png)



![[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-yl] acetate](/img/structure/B5448253.png)
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5448261.png)
![(5Z)-5-{[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5448266.png)
![2-amino-4-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5448275.png)
![1-methyl-1'-[(5-methyl-1H-indol-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5448281.png)
![1'-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5448285.png)
